molecular formula C10H11FN2O B14129277 (R)-3-(3-Fluorophenyl)piperazin-2-one CAS No. 1228568-49-7

(R)-3-(3-Fluorophenyl)piperazin-2-one

Katalognummer: B14129277
CAS-Nummer: 1228568-49-7
Molekulargewicht: 194.21 g/mol
InChI-Schlüssel: JIUBPDWZQUSIFY-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-(3-Fluorophenyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antitumor, and antidepressant properties. The presence of a fluorophenyl group in the structure of ®-3-(3-Fluorophenyl)piperazin-2-one enhances its biological activity and makes it a compound of interest in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of ®-3-(3-Fluorophenyl)piperazin-2-one typically involves the reaction of 3-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions usually involve the use of a base such as triethylamine and a solvent like dichloromethane. The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

®-3-(3-Fluorophenyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Wissenschaftliche Forschungsanwendungen

®-3-(3-Fluorophenyl)piperazin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of ®-3-(3-Fluorophenyl)piperazin-2-one involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

®-3-(3-Fluorophenyl)piperazin-2-one can be compared with other similar compounds, such as:

The uniqueness of ®-3-(3-Fluorophenyl)piperazin-2-one lies in its specific structural features and the presence of the fluorophenyl group, which enhances its biological activity and makes it a valuable compound for research and development in various fields.

Eigenschaften

CAS-Nummer

1228568-49-7

Molekularformel

C10H11FN2O

Molekulargewicht

194.21 g/mol

IUPAC-Name

(3R)-3-(3-fluorophenyl)piperazin-2-one

InChI

InChI=1S/C10H11FN2O/c11-8-3-1-2-7(6-8)9-10(14)13-5-4-12-9/h1-3,6,9,12H,4-5H2,(H,13,14)/t9-/m1/s1

InChI-Schlüssel

JIUBPDWZQUSIFY-SECBINFHSA-N

Isomerische SMILES

C1CNC(=O)[C@H](N1)C2=CC(=CC=C2)F

Kanonische SMILES

C1CNC(=O)C(N1)C2=CC(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.